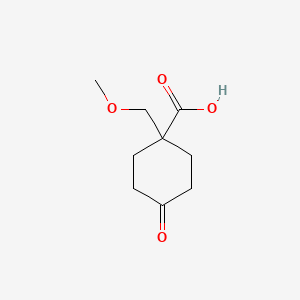

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid

Description

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid is a cyclohexane derivative featuring a ketone group at position 4, a carboxylic acid group at position 1, and a methoxymethyl (-CH₂-OCH₃) substituent at position 1. Its molecular formula is C₉H₁₄O₄, with a molecular weight of 186.21 g/mol. The methoxymethyl group distinguishes it from aryl-substituted analogs, introducing flexibility and enhanced polarity due to the ether oxygen. This compound is marketed as a research chemical by CymitQuimica, though detailed physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .

Properties

IUPAC Name |

1-(methoxymethyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-13-6-9(8(11)12)4-2-7(10)3-5-9/h2-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAOVOKHICIUTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCC(=O)CC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base to form 1-(methoxymethyl)cyclohexanone. This intermediate can then be oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1-(methoxymethyl)-4-oxocyclohexanecarboxylic acid exerts its effects involves interactions with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological molecules. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(methoxymethyl)-4-oxocyclohexanecarboxylic acid with key analogs, focusing on structural features, molecular properties, and applications.

Table 1: Comparative Analysis of 4-Oxocyclohexanecarboxylic Acid Derivatives

Key Structural and Functional Insights

Its flexibility may reduce crystallinity, though data are lacking . Aryl substituents:

- Electron-withdrawing groups (e.g., 4-fluoro, 2,4-dichloro): Enhance electrophilicity of the ketone, favoring nucleophilic attacks .

Physicochemical Properties

- The base compound, 4-oxocyclohexanecarboxylic acid, has a melting point of 65–71°C and a boiling point of 210°C at 25 Torr . Substituents like methoxymethyl or aryl groups likely depress melting points due to increased steric bulk or reduced symmetry.

Applications

- Pharmaceutical intermediates : The base compound is used to synthesize Indomethacin analogs for prostate cancer treatment .

- Research chemicals : Most derivatives, including the target compound, are marketed for laboratory use, highlighting their roles in organic synthesis and drug discovery .

Hazards

- 1-(3,4-Dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid is classified for acute oral toxicity (H302) and skin/eye irritation (H315, H319), necessitating careful handling .

Biological Activity

1-(Methoxymethyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by its unique structural features, including a methoxymethyl group, a ketone, and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

The compound's IUPAC name is 1-(methoxymethyl)-4-oxocyclohexane-1-carboxylic acid, with a molecular formula of C9H14O4. It possesses significant functional groups that enable diverse chemical reactions, such as oxidation, reduction, and substitution. The presence of both ketone and carboxylic acid groups allows for interaction with biological molecules, influencing enzyme activity and cellular pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound's functional groups facilitate:

- Hydrogen Bonding : Enhancing interactions with enzymes and receptors.

- Electrostatic Interactions : Affecting binding affinity to biological targets.

- Covalent Bonding : Potentially modifying enzyme activity through irreversible inhibition or activation.

These interactions can modulate metabolic pathways and influence cellular signaling processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, potentially due to its structural similarity to known antimicrobial agents.

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, influencing their activity and stability.

- Potential Therapeutic Applications : Investigations into its role as a pharmaceutical intermediate highlight potential uses in drug development for conditions such as infections or metabolic disorders.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Enzyme Inhibition :

- A study examined the inhibition of alcohol dehydrogenase by structurally similar compounds. It was suggested that this compound could exhibit similar inhibitory effects due to its functional groups .

- Antimicrobial Activity Assessment :

-

Pharmacological Profiling :

- A pharmacokinetic study predicted favorable properties for drug-like behavior, including absorption and distribution characteristics that could be beneficial in therapeutic contexts .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Functional Groups | Notable Activities |

|---|---|---|

| 1-(Methoxymethyl)-4-hydroxycyclohexanecarboxylic acid | Hydroxyl and carboxyl groups | Antioxidant properties |

| 1-(Methoxymethyl)-4-aminocyclohexanecarboxylic acid | Amino and carboxyl groups | Potential neuroprotective effects |

| 1-(Methoxymethyl)-4-chlorocyclohexanecarboxylic acid | Chlorine substituent | Enhanced antibacterial activity |

This table illustrates how variations in functional groups can lead to different biological activities, highlighting the potential versatility of this compound in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.